Clindamycin-d3 (hydrochloride)
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Overview
Description
Clindamycin-d3 (hydrochloride) is a deuterated analogue of clindamycin hydrochloride, where three hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen . This isotopic labeling does not significantly alter the chemical structure of clindamycin but markedly enhances its properties for research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin-d3 (hydrochloride) typically involves the deuteration of clindamycin hydrochloride. This process can be achieved through a series of chemical reactions, including the use of deuterated reagents and solvents. One common method involves the substitution of hydrogen atoms with deuterium in the presence of a deuterating agent .
Industrial Production Methods
Industrial production of Clindamycin-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated compounds. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Clindamycin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Clindamycin-d3 (hydrochloride) may result in the formation of deuterated clindamycin oxide, while reduction may yield deuterated clindamycin alcohol .
Scientific Research Applications
Clindamycin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clindamycin in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of clindamycin.
Biomedical Research: Used in studies related to bacterial infections and antibiotic resistance.
Industrial Applications: Employed in the development of new antibiotics and in quality control processes
Mechanism of Action
Clindamycin-d3 (hydrochloride) exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action disrupts the transpeptidation reaction, which is essential for the elongation of the peptide chain during protein synthesis . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Clindamycin Hydrochloride: The non-deuterated form of Clindamycin-d3 (hydrochloride), used widely as an antibiotic.
Lincomycin: A naturally occurring lincosamide antibiotic, from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin, used for intramuscular or intravenous injection.
Uniqueness
Clindamycin-d3 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C18H34Cl2N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3D3; |
InChI Key |
AUODDLQVRAJAJM-LXHDSOSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
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